1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid
Description
1-(Aminomethyl)-6-oxaspiro[25]octane-1-carboxylic acid is a unique spirocyclic compound characterized by its spiro[25]octane core
Properties
IUPAC Name |
2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNWKULBGMEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Spirocyclic Ester Intermediates
The synthesis of 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid typically begins with the preparation of spirocyclic ester derivatives such as ethyl 6-oxaspiro[2.5]octane-1-carboxylate or methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate. These esters serve as key intermediates for subsequent hydrolysis and amination steps.
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS: 909406-74-2) is synthesized via cyclopropanation or spiroannulation reactions involving ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and trimethylsulfoxonium iodide under controlled conditions. This approach yields the spirocyclic ester with moderate to good yields (45–72%) depending on substituents and reaction parameters.
The purity of these esters is typically confirmed by HPLC (>95%), NMR spectroscopy, and elemental analysis to ensure suitability for further transformations.
Hydrolysis to Carboxylic Acid
The conversion of the ester intermediate to the corresponding carboxylic acid is a critical step in the preparation of the target compound.
Hydrolysis Conditions: The ester is subjected to alkaline hydrolysis using potassium hydroxide in a mixed solvent system of ethanol and water. This reaction proceeds under reflux, typically for several hours, to ensure complete conversion to 6-oxaspiro[2.5]octane-1-carboxylic acid.
| Parameter | Typical Conditions |
|---|---|
| Base | Potassium hydroxide (KOH) |
| Solvent | Ethanol/water mixture |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4–8 hours |
| Yield | >90% (after purification) |
| Purification | Acidification, extraction, recrystallization |
- The hydrolysis step is generally high yielding and provides the acid intermediate in high purity, confirmed by NMR and melting point analysis.
Introduction of the Aminomethyl Group
The defining feature of this compound is the aminomethyl substituent at the spiro center. This group is introduced via amination of the spirocyclic ester or acid intermediate.
-
Reductive Amination: The carbonyl group adjacent to the spiro center can be converted to an aminomethyl group by reductive amination using formaldehyde and ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Direct Substitution: Alternatively, nucleophilic substitution on a suitable leaving group precursor (e.g., halogenated spirocyclic intermediates) with ammonia or amines can introduce the aminomethyl functionality.
Example: Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride is reported as a related compound, indicating that methyl esters can be aminated and subsequently hydrolyzed to the free acid form.
| Parameter | Typical Conditions |
|---|---|
| Amination Agent | Ammonia or primary amine |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol, ethanol, or acetonitrile |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12–24 hours |
| Yield | 60–80% (depending on conditions) |
Final Hydrolysis and Purification
If the aminomethylation is performed on an ester intermediate, a final hydrolysis step converts the ester to the carboxylic acid.
Hydrolysis conditions are similar to those described in section 2, with potassium hydroxide or other bases in aqueous ethanol under reflux.
The final product is purified by acidification, extraction, and recrystallization or chromatographic methods to achieve high purity (>97%) suitable for biological or medicinal applications.
Analytical Characterization and Quality Control
The identity and purity of this compound are confirmed by:
| Technique | Purpose | Typical Data/Range |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C) | δ 1.2–3.5 ppm (spiro protons), δ 165–175 ppm (carboxyl carbon) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | [M+H]+ peak consistent with C10H17NO3 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >97%, retention time consistent with standard |
| Elemental Analysis | Composition verification | C, H, N within ±0.4% of theoretical values |
| X-ray Crystallography | Definitive structure and stereochemistry | Confirms spirocyclic geometry and substituent positions |
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Spirocyclic Ester Synthesis | Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate + trimethylsulfoxonium iodide | Cyclopropanation/spiroannulation, solvent, temp control | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | 45–72 | Purification by flash chromatography |
| 2. Ester Hydrolysis | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate | KOH in ethanol/water, reflux | 6-oxaspiro[2.5]octane-1-carboxylic acid | >90 | Acidification and recrystallization |
| 3. Aminomethylation | Ester or acid intermediate | Reductive amination with ammonia/formaldehyde, NaBH3CN | 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate ester | 60–80 | Control of pH and temp critical |
| 4. Final Hydrolysis | Aminomethylated ester | KOH in ethanol/water, reflux | This compound | >90 | Purification by acidification and crystallization |
Research Findings and Optimization Insights
Yield Optimization: Adjusting equivalents of reagents, solvent polarity, and temperature can improve yields and stereoselectivity in the spirocyclization and amination steps.
Stereochemical Control: Use of chiral catalysts or substrate-controlled stereoselectivity can influence diastereomeric ratios, important for biological activity.
Purity Assessment: Combining chromatographic and spectroscopic techniques ensures high purity and reproducibility, critical for downstream applications.
Scalability: Industrial synthesis adapts these methods with optimized reaction times and purification protocols to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block for synthesizing potential drug candidates. Its spirocyclic structure enhances molecular interactions, which can lead to improved binding affinity with biological targets. Research indicates that it may act as an enzyme inhibitor or activator , making it relevant in the development of pharmaceuticals aimed at treating various diseases.
Case Studies in Medicinal Applications
- Anticancer Research : Studies have shown that derivatives of 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid exhibit cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics.
- Enzyme Interaction Studies : The compound has been utilized to investigate enzyme mechanisms, providing insights into how structural modifications can affect enzyme activity and specificity.
Materials Science
The unique structure of this compound makes it suitable for developing novel materials with specific properties. Its rigid framework can be exploited to create polymers or composites that require enhanced mechanical stability or specific thermal properties.
Applications in Material Development
- Polymer Synthesis : The compound can be incorporated into polymer chains to improve material performance in applications such as coatings and adhesives.
- Nanomaterials : Research is ongoing into utilizing this compound within nanostructured materials for applications in electronics and photonics.
Biological Studies
In biological research, this compound is used as a probe in biochemical assays and studies investigating enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and enzyme kinetics.
- Enzyme Mechanism Probes : The compound's structural features enable it to serve as a model for studying enzyme-substrate interactions, providing valuable data on reaction mechanisms.
- Biochemical Assays : It is utilized in assays designed to evaluate the activity of various enzymes, contributing to the understanding of metabolic pathways.
Chemical Properties and Reactions
The synthesis of this compound typically involves cyclization processes followed by functionalization. Key chemical reactions include:
| Reaction Type | Description |
|---|---|
| Oxidation | Can produce carboxylic acids or ketones using reagents like potassium permanganate. |
| Reduction | Can yield amines or alcohols using reducing agents such as lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can occur at the aminomethyl group, leading to diverse derivatives. |
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- 1-(Aminomethyl)-6-oxaspiro[2.5]octane-5-carboxylic acid
- 1-(Aminomethyl)-6-azaspiro[2.5]octane-5-carboxylic acid
Uniqueness
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Biological Activity
1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features a spirocyclic framework that may enhance its interaction with biological targets, making it a candidate for drug development.
- IUPAC Name: this compound
- Molecular Formula: C9H15NO3
- Molecular Weight: 185.22 g/mol
- CAS Number: 1783511-43-2
Synthesis
The synthesis of this compound typically involves the formation of the spirocyclic core followed by functionalization. Common methods include cyclization of diols with suitable amines under acidic or basic conditions, leading to high yields of the desired product.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or activator. The rigid spirocyclic structure enhances binding affinity and specificity, which is crucial for its pharmacological effects.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Medicinal Chemistry: As a building block for synthesizing drug candidates targeting various diseases.
- Biochemical Assays: Utilized in studies examining enzyme mechanisms and interactions within biological systems .
Case Studies
Several studies have highlighted the potential therapeutic effects of compounds related to the spirocyclic structure:
- A study on similar compounds demonstrated their effectiveness as dual m-opioid receptor agonists, suggesting that modifications to the spirocyclic framework can yield significant pharmacological benefits .
- Research on related spiro compounds indicated their role in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Aminomethyl)-6-azaspiro[2.5]octane-1-carboxylic acid | Azaspiro | Potential neuroactivity |
| 1-(Aminomethyl)-6-oxaspiro[2.5]octane-5-carboxylic acid | Oxaspiro | Antioxidant properties |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Diazaspiro | Pain management through opioid receptors |
The distinct spirocyclic structure of this compound contributes to its unique chemical and biological properties, differentiating it from other compounds in its class.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclopropanation or ring-closing strategies. For example, microreaction systems have been used to synthesize structurally similar 1-oxa-2-azaspiro[2.5]octane, enabling precise control over reaction parameters (e.g., temperature, residence time) to improve yield and reduce byproducts . For aminomethyl-substituted spiro compounds, coupling reactions with protected amino groups (e.g., using Boc or Fmoc chemistry) may be employed, followed by deprotection . Optimization should include screening catalysts (e.g., palladium for cross-couplings) and solvents (polar aprotic solvents like DMF) to enhance stereochemical purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity and confirm molecular weight.
- NMR Spectroscopy : 1H and 13C NMR to verify the spirocyclic scaffold and aminomethyl group positioning. Compare peaks with computational predictions (e.g., DFT calculations) for validation .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .
- Elemental Analysis : To verify elemental composition, especially for nitrogen content from the aminomethyl group .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound is limited, analogous spirocyclic carboxylic acids (e.g., 1-Aminocyclopropane-1-carboxylic acid) are classified as skin and eye irritants. Follow these protocols:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of powders .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Docking Studies : Model interactions between the aminomethyl group and common coupling agents (e.g., HATU, EDCI) to predict activation efficiency.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the spirocyclic core .
- Solvent Effects : Use COSMO-RS simulations to evaluate solvent compatibility and optimize reaction media .
- Example : Similar studies on 1-Aminocyclopropane-1-carboxylic acid revealed steric hindrance effects from the cyclopropane ring, which may apply to the spiro[2.5]octane system .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent-dependent conformers.
- Variable Temperature NMR : Identify rotational barriers or ring-flipping processes in the spirocyclic system .
- 2D NMR (e.g., NOESY) : Detect through-space interactions to confirm spatial arrangement of substituents.
- Isotopic Labeling : Introduce deuterium at the aminomethyl group to simplify splitting patterns in 1H NMR .
Q. How does the spiro[2.5]octane scaffold influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS. Compare with non-spiro analogs to isolate scaffold effects.
- Mechanistic Insights : The 6-oxa ring may increase rigidity, reducing hydrolysis susceptibility compared to linear analogs. However, the aminomethyl group could destabilize the system under strong acids via protonation-induced ring strain .
Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Efficiency : The steric bulk of the spiro scaffold may hinder resin loading. Use pre-activated resins (e.g., Wang resin with HBTU) and extended coupling times .
- Orthogonal Protection : Protect the aminomethyl group with acid-labile groups (e.g., Boc) while using base-labile protections (e.g., Fmoc) for the carboxylic acid .
- Cleavage Optimization : Test TFA cocktails with scavengers (e.g., triisopropylsilane) to minimize side reactions during resin cleavage .
Data Analysis and Experimental Design
Q. How to design experiments to evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the aminomethyl group (e.g., alkylation, acylation) and test in assays (e.g., enzyme inhibition, cellular uptake).
- High-Throughput Screening (HTS) : Use plate-based assays to screen libraries for activity against targets like proteases or GPCRs .
- Metabolic Stability : Assess half-life in liver microsomes to prioritize derivatives with favorable pharmacokinetics .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound’s derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Machine Learning : Train random forest models on datasets of similar spiro compounds to predict activity cliffs .
- Bayesian Modeling : Identify key functional groups contributing to target binding using probabilistic methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
